molecular formula C16H22N4O2 B1312774 tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate CAS No. 577768-59-3

tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate

Cat. No. B1312774
M. Wt: 302.37 g/mol
InChI Key: SETNUDBXVJYSGE-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate, also known as TB-PPZ, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol, and is used in a variety of drug synthesis and chemical reactions. TB-PPZ has been extensively studied in recent years due to its potential to be used in the development of new drugs and treatments.

Scientific Research Applications

Analytical Applications in Pharmacokinetics

One significant application of tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate derivatives is in pharmacokinetic analysis. Chavez-Eng et al. (1997) developed a sensitive and specific assay utilizing high-performance liquid chromatography (HPLC) with tandem mass spectrometric detection for the determination of a dopamine D4 receptor antagonist in human plasma and urine. This method highlights the compound's utility in precise drug concentration measurements in biological matrices, essential for pharmacokinetic studies (Chavez-Eng, Constanzer, & Matuszewski, 1997).

Chemical Synthesis and Characterization

Several studies have focused on the synthesis and characterization of tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate derivatives. For example, Sanjeevarayappa et al. (2015) synthesized a specific derivative and conducted X-ray diffraction studies. The compound was also evaluated for its in vitro antibacterial and anthelmintic activity, demonstrating its potential for developing new pharmacological agents (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Catalysis in Organic Chemistry

In the field of organic chemistry, derivatives of tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate have been utilized as catalysts. Mennenga et al. (2015) synthesized and polymerized a derivative to yield catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These compounds were then used in kinetic studies of the acylation of tert-butanol, revealing the influence of neighboring groups in the catalytic cycle (Mennenga, Dorn, Menzel, & Ritter, 2015).

Crystal Structure Analysis

The analysis of crystal structures is another research area where tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate derivatives have been applied. Gumireddy et al. (2021) prepared a sterically congested piperazine derivative and analyzed its novel chemistry, which is useful in pharmacological research (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

properties

IUPAC Name

tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)13-5-7-18-14-12(13)4-6-17-14/h4-7H,8-11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETNUDBXVJYSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CNC3=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461393
Record name tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate

CAS RN

577768-59-3
Record name tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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